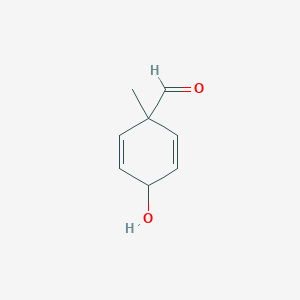
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexadiene, featuring a hydroxyl group, a methyl group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 1-methyl-2,5-cyclohexadiene.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the 4-position. This can be achieved using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-one or 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate specific pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 1,4-Cyclohexadiene, 1-methyl-
- 2,5-Dihydroxy-1,4-benzoquinone
Uniqueness
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the cyclohexadiene ring
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16g/mol |
IUPAC名 |
4-hydroxy-1-methylcyclohexa-2,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-8(6-9)4-2-7(10)3-5-8/h2-7,10H,1H3 |
InChIキー |
CIDNINOUOKSYIU-UHFFFAOYSA-N |
SMILES |
CC1(C=CC(C=C1)O)C=O |
正規SMILES |
CC1(C=CC(C=C1)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)
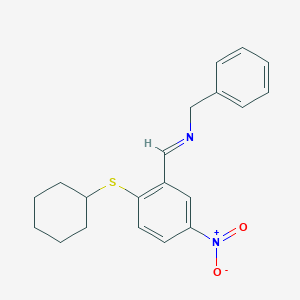
![4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B371370.png)
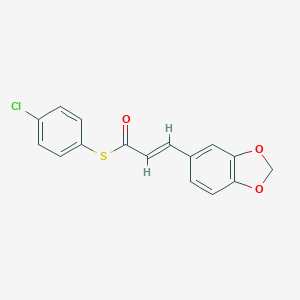
![2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate](/img/structure/B371373.png)
![(5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371376.png)
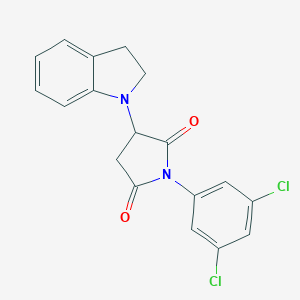
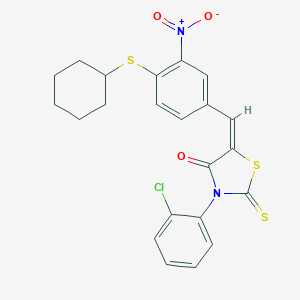
![3-(2-Chlorophenyl)-5-[2-nitro-5-(phenylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371385.png)
![Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B371386.png)
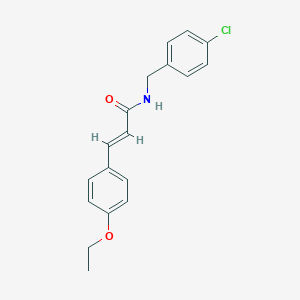
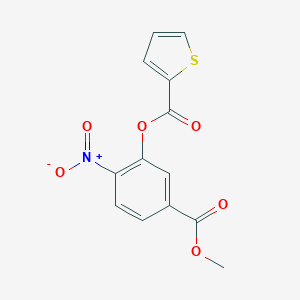
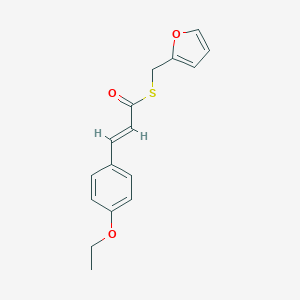
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371391.png)
